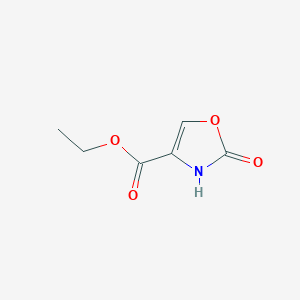

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Beschreibung

Historical Context of Oxazolone Derivatives

The discovery and development of oxazolone derivatives trace back to the pioneering work of nineteenth-century chemists who laid the foundation for modern heterocyclic chemistry. The first synthesis of oxazolone compounds occurred in 1883 when Plochl produced oxazolone through the condensation of benzaldehyde with hippuric acid in the presence of acetic anhydride. This initial breakthrough established the fundamental synthetic approach that would influence oxazolone chemistry for decades to come.

A decade later, Friedrich Gustav Carl Emil Erlenmeyer made a crucial contribution to the field by establishing the first correct structure of oxazolone in 1893. Erlenmeyer achieved this by reacting benzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate, followed by Perkins condensation and initial cyclization of N-acetylglycine, yielding what became known as Erlenmeyer oxazolone. This structural elucidation marked a pivotal moment in heterocyclic chemistry, as it provided the theoretical foundation for understanding the bonding and reactivity patterns of these compounds.

The historical development of oxazolone chemistry continued throughout the twentieth century, with researchers exploring various synthetic routes and applications. The recognition that oxazolones serve as internal anhydrides of acyl amino acids with five-membered rings containing nitrogen and oxygen as heteroatoms led to increased interest in their synthetic utility. This understanding paved the way for the development of more sophisticated oxazolone derivatives, including this compound, which represents a modern evolution of these early discoveries.

Significance in Heterocyclic Chemistry

This compound holds particular significance within heterocyclic chemistry due to its unique structural features and versatile reactivity patterns. The compound exemplifies the fascinating chemistry of five-membered heterocycles, where the presence of both oxygen and nitrogen heteroatoms creates distinctive electronic and steric environments that influence chemical behavior. This dual heteroatom system contributes to the compound's ability to participate in diverse chemical transformations, making it valuable for synthetic applications.

The structural analysis of this compound reveals important insights into heterocyclic bonding patterns. The oxazole ring exhibits planar geometry with significant bond fixation, characterized by notable variation in the lengths of carbon-nitrogen bonds. The exocyclic carbon-oxygen bond displays characteristics typical of lactone functionality, while the ring system maintains aromatic character despite incomplete delocalization. These structural features contribute to the compound's unique reactivity profile and its utility as a synthetic intermediate.

Research has demonstrated that the chemistry of oxazolone derivatives, including this compound, is dominated by their tendency to undergo ring-opening reactions rather than maintaining their heterocyclic integrity. This reactivity pattern makes them particularly valuable as synthetic intermediates, as they can be readily transformed into various other functional groups and structural motifs. The compound's ability to function as both an electrophile and a nucleophile, depending on reaction conditions, further enhances its synthetic utility.

Position within the Oxazolone Family of Compounds

Within the broader oxazolone family, this compound occupies a distinctive position as a saturated oxazolone derivative. The oxazolone family encompasses five different isomeric forms, distinguished by the location of carbonyl groups and double bonds: 5(4)-oxazolones, 5(2)-oxazolones, 2(3)-oxazolones, 4(5)-oxazolones, and 2(5)-oxazolones. Among these structural variants, the 5(4)-oxazolones represent the most important and extensively studied group, to which this compound belongs.

The classification of oxazolones into saturated and unsaturated forms provides another important organizational framework. This compound falls into the saturated category, characterized by the absence of additional double bonds within the heterocyclic ring system beyond those required for the basic oxazolone structure. This saturation pattern influences the compound's chemical reactivity and stability compared to its unsaturated counterparts.

Research has revealed that the biological and chemical activities of oxazolone derivatives are significantly influenced by substitution patterns at the C-2 and C-4 positions. In the case of this compound, the presence of an ethyl ester group at the C-4 position and an oxo group at the C-2 position creates a unique electronic environment that affects the compound's reactivity and potential applications. This substitution pattern distinguishes it from other oxazolone derivatives and contributes to its specific chemical properties.

The compound's position within the oxazolone family is further defined by its functional group composition. The simultaneous presence of lactone and ester functionalities within a single molecule creates opportunities for selective chemical transformations and diverse synthetic applications. This dual functionality allows this compound to serve as a versatile building block in organic synthesis, capable of participating in reactions that target either the heterocyclic core or the ester side chain.

Recent research has highlighted the synthetic versatility of this compound as a key intermediate for the synthesis of new heterocyclic compounds. Studies have demonstrated its utility in reactions with various nucleophilic reagents, including diamines and heterocyclic amines, leading to the formation of imidazolone derivatives and other complex heterocyclic systems. This reactivity profile underscores the compound's importance as a synthetic building block and its strategic position within the oxazolone family for accessing diverse molecular architectures.

Eigenschaften

IUPAC Name |

ethyl 2-oxo-3H-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-11-6(9)7-4/h3H,2H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJPLUWNLLBZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674326 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874827-32-4 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl chloroformate with 2-amino-2-oxazoline under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be cleaved by water to yield the corresponding carboxylic acid and ethanol.

Reduction: The carbonyl group can be reduced to an alcohol group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of an acid or base catalyst.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as amines or thiols can be used to replace the ester group.

Major Products

Hydrolysis: Produces 2-oxo-2,3-dihydrooxazole-4-carboxylic acid and ethanol.

Reduction: Yields the corresponding alcohol derivative.

Substitution: Results in various substituted oxazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate serves as a fundamental building block for synthesizing more complex molecules with potential biological activity. It is particularly useful in developing novel compounds that exhibit unique chemical reactivity due to its oxazole ring structure .

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules. Studies have shown that it can influence various biochemical pathways, potentially modulating enzyme activities and receptor interactions. For instance, the oxazole ring structure allows for specific binding to enzymes involved in metabolic processes.

Medicine

This compound has been explored for its therapeutic properties. Research indicates potential antimicrobial and anticancer activities, making it a candidate for drug development. Case studies have documented its efficacy against specific pathogens and cancer cell lines, highlighting its role in developing new therapeutic agents.

Industrial Applications

In industrial settings, this compound is utilized in creating new materials and chemical processes. Its ability to participate in diverse chemical reactions makes it suitable for producing various industrial chemicals and intermediates.

Case Studies

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Case Study 2: Anticancer Properties

Research involving cancer cell lines indicated that this compound could induce apoptosis in specific types of cancer cells. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways crucial for cancer cell survival.

Wirkmechanismus

The mechanism of action of ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate (CAS: 1150271-25-2)

Benzoxazole Analogs

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS: 139284-98-3)

- Molecular Formula: C₉H₇NO₄; Molar Mass: 193.16 g/mol.

- Structural Feature : A benzene ring fused to the oxazole, increasing planarity and stability.

- Applications : Enhanced aromaticity may improve fluorescence properties, making it suitable for optoelectronic materials .

- Crystallography : The fused benzene ring likely leads to tighter crystal packing, as observed in SHELX-refined structures .

Thiazole Derivatives

Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (CAS: 886497-37-6)

- Molecular Formula : C₁₂H₁₀N₂O₅S; Molar Mass : 294.28 g/mol.

- Key Difference : Sulfur replaces oxygen in the heterocycle, altering electronic properties.

- Applications : Thiazoles are common in antibiotics; the nitro group may enhance electrophilicity for nucleophilic substitutions .

- Solubility : Increased lipophilicity due to the phenyl and nitro groups could reduce aqueous solubility compared to oxazoles .

Comparative Data Table

Research Findings and Implications

- Reactivity : The 4-carboxylate isomer’s NH group enables H-bonding, critical for crystal engineering , while sulfur in thiazole derivatives enhances electrophilicity .

- Synthetic Accessibility : The lower availability of this compound (2 bottles in stock) compared to its 5-carboxylate isomer may reflect synthetic challenges or niche applications .

Biologische Aktivität

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological mechanisms, and applications, supported by relevant case studies and findings from various research sources.

This compound has the molecular formula and a molecular weight of 157.13 g/mol. The compound features an oxazole ring, which is significant in its interaction with biological targets. Its synthesis typically involves the reaction of ethyl chloroformate with 2-amino-2-oxazoline under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The oxazole ring structure facilitates binding to molecular targets, potentially modulating their activity. This compound has shown promise in:

- Antimicrobial Activity : Exhibiting effects against various bacterial strains.

- Anticancer Properties : Demonstrating cytotoxic effects on cancer cell lines.

Antimicrobial Activity

This compound has been evaluated for its antibacterial properties. Studies indicate that it can inhibit the growth of pathogenic bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as human promyelocytic leukemia HL-60 cells. The mechanism involves:

- Caspase Activation : The compound triggers caspase-3 activity, which is crucial for apoptosis.

- Bax/Bcl-2 Modulation : It upregulates pro-apoptotic protein Bax while downregulating anti-apoptotic Bcl-2, leading to increased apoptotic signaling .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor molecules (e.g., oxazole derivatives) under controlled conditions. Key parameters include:

- Temperature : Reactions often proceed at reflux (e.g., 80–110°C) in solvents like ethanol or toluene .

- Catalysts : Acidic or basic catalysts (e.g., methylsulfonic acid) may accelerate cyclization or substitution reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/cyclohexane) or recrystallization (ethyl acetate) ensures purity .

Q. How is spectroscopic analysis (NMR, IR, MS) utilized to confirm the structure and purity of the compound?

- Methodological Answer :

- NMR : H and C NMR identify functional groups and ring substituents. For oxazole derivatives, characteristic peaks include aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl carbons (δ 165–170 ppm) .

- IR : Stretching frequencies for C=O (1680–1750 cm) and N–H (3200–3400 cm) confirm the oxazole ring and substituents .

- MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) minimizes thermal motion, yielding precise bond lengths and angles (mean σ < 0.002 Å) .

- Refinement with SHELX : SHELXL refines structures using high-resolution data, resolving torsional ambiguities. For example, dihedral angles between heterocyclic rings (e.g., 84.59° in related compounds) validate stereochemistry .

- Validation : Hydrogen bonding networks (e.g., N–H⋯O interactions) and R-factor convergence (<0.05) ensure structural accuracy .

Q. What experimental strategies address discrepancies in biological activity data across studies (e.g., antimicrobial vs. anticancer results)?

- Methodological Answer :

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing and MTT assays for cytotoxicity to ensure reproducibility .

- Control Compounds : Include reference drugs (e.g., cisplatin for anticancer studies) to calibrate activity thresholds .

- Structural Modifications : Introduce substituents (e.g., halogens, hydroxyethyl groups) to isolate structure-activity relationships (SAR) and resolve conflicting bioactivity .

Q. How can computational methods (e.g., molecular docking) be integrated with in vitro assays to elucidate the mechanism of action?

- Methodological Answer :

- Target Identification : Docking simulations (AutoDock Vina, Schrödinger) predict binding affinities to enzymes (e.g., bacterial topoisomerases or kinases) .

- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with in vitro IC values. For example, oxazole derivatives showing strong binding to DNA gyrase correlate with antimicrobial activity .

- Dynamic Studies : MD simulations (AMBER, GROMACS) assess stability of ligand-target complexes over 100-ns trajectories .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s reactivity in substitution reactions?

- Methodological Answer :

- Reaction Conditions : Discrepancies may arise from solvent polarity (e.g., DMSO vs. THF) or nucleophile strength. For example, bromine substituents form preferentially in polar aprotic solvents .

- Analytical Techniques : LC-MS monitors intermediate formation, distinguishing competing pathways (e.g., oxidation vs. substitution) .

- Replication : Repeat reactions under inert atmospheres (N/Ar) to exclude moisture/oxygen interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.